2-Propylthiophene
Overview
Description
2-Propylthiophene is a chemical compound belonging to the thiophene family, which are sulfur-containing heterocycles. These compounds play a significant role in the synthesis of polymers, pharmaceuticals, and agrochemicals due to their unique chemical properties and structural features.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium(0)-catalyzed coupling reactions, such as Stille's reaction, which is a powerful tool for constructing conjugated systems. For example, Barbarella et al. (1996) described the regioselective synthesis of oligothiophenes, which are essential for understanding the synthesis pathways of compounds like 2-Propylthiophene (Barbarella et al., 1996).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can exhibit non-planar conformations due to substituent effects, as highlighted in studies on various thiophene-based compounds. These structural analyses are crucial for understanding the electronic and photophysical properties of these materials (Kubicki et al., 2012).
Chemical Reactions and Properties
Thiophene derivatives undergo a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The reactivity towards different reagents can lead to a variety of functionalized thiophene compounds, which are useful intermediates for further chemical transformations (Fondjo et al., 2006).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and substituents. These properties are essential for the application of thiophene-based materials in various fields (Hsu et al., 2004).
Chemical Properties Analysis
Thiophene derivatives exhibit unique chemical properties, including their redox behavior, which is critical for their application in electronic and optoelectronic devices. The electron-donating and -accepting abilities of these compounds can be tuned by functionalization, affecting their electrochemical and photophysical behaviors (Ono et al., 2010).
Scientific Research Applications
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Organic Synthesis : 2-Propylthiophene can be used in the synthesis of various thiophene derivatives . These derivatives have been found to exhibit a wide range of biological activities and are used in the development of new drugs .
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Polymer Chemistry : 2-Propylthiophene can be used in the development of new polymers . These polymers can have various applications in different industries, including electronics, coatings, and materials science .
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Drug Discovery : 2-Propylthiophene and its derivatives can be used in drug discovery . They can serve as building blocks for the synthesis of new drugs with potential therapeutic effects .
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Biochemistry : 2-Propylthiophene can be used in various biochemical applications . For example, it can be used in the study of biological systems, the development of new biochemical assays, and the synthesis of new biochemical reagents .
Safety And Hazards
2-Propylthiophene is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a cool, well-ventilated place . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
2-propylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXIJTYYMLCUHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165810 | |
Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 to 159.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propylthiophene | |
CAS RN |
1551-27-5 | |
Record name | 2-Propylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1551-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propylthiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6M897104J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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